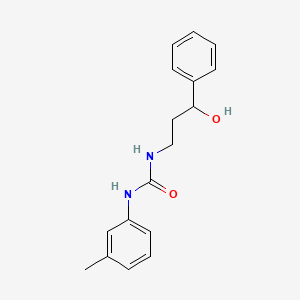

1-(3-hydroxy-3-phenylpropyl)-3-(3-methylphenyl)urea

Description

1-(3-Hydroxy-3-phenylpropyl)-3-(3-methylphenyl)urea is a synthetic urea derivative characterized by a hydroxy-substituted phenylpropyl chain and a 3-methylphenyl group. Its molecular formula is inferred as C₁₇H₁₈N₂O₂, with an approximate molecular weight of 296.3 g/mol.

Properties

IUPAC Name |

1-(3-hydroxy-3-phenylpropyl)-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-13-6-5-9-15(12-13)19-17(21)18-11-10-16(20)14-7-3-2-4-8-14/h2-9,12,16,20H,10-11H2,1H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZJSRLJUSMBAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCCC(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-hydroxy-3-phenylpropyl)-3-(3-methylphenyl)urea is a compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The presence of hydroxy and phenyl groups enhances its binding affinity to specific sites, which may modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects.

Biological Activity Overview

The compound has been investigated for several biological activities:

- Antimicrobial Properties : Studies have indicated that it exhibits significant antimicrobial effects against various pathogens, making it a candidate for further development as an antimicrobial agent.

- Anticancer Potential : Research has shown that this compound can induce apoptosis in cancer cells, suggesting its role as a potential anticancer drug.

Antimicrobial Activity

In a study examining the antimicrobial properties of related urea derivatives, it was found that modifications in the phenyl groups significantly influenced their efficacy. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Activity

Research focusing on the anticancer effects revealed that this compound can inhibit cell proliferation in various cancer cell lines. The mechanism involves the induction of cell cycle arrest and apoptosis. A detailed study showed:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |

| A549 (Lung Cancer) | 12 | Inhibition of proliferation |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several urea derivatives, including this compound. The results indicated that this compound had an MIC of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent .

Comparison with Similar Compounds

YM022

- Structural Differences: Incorporates a benzodiazepinone ring and 2-methylphenacyl group, absent in the target compound.

- Functional Implications : Acts as a CCK2 receptor inverse agonist due to its rigid heterocyclic core, enabling constitutive activity modulation . The target compound’s simpler structure likely lacks this receptor specificity.

Product 14

- Structural Differences : Features a 4-methoxyphenyl group (electron-donating) and diisopropyl urea substituents.

- Functional Implications : The methoxy group may improve solubility in hydrophobic matrices for polymer conjugation, while diisopropyl groups reduce hydrogen-bonding capacity compared to the target’s unmodified urea .

1-(3-Isopropylphenyl)-3,3-dimethylurea

- Structural Differences : Contains a dimethylated urea and 3-isopropylphenyl group.

- The isopropyl group introduces greater steric bulk than the target’s 3-methylphenyl .

1-(3-hydroxy-3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea

- Structural Differences : Replaces the 3-methyl group with a trifluoromethyl (-CF₃) moiety.

- Functional Implications : The -CF₃ group significantly increases lipophilicity (logP) and metabolic stability, making this analog more suited for prolonged in vitro studies compared to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.